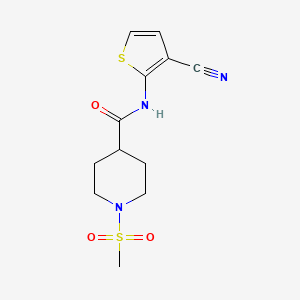

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Description

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a cyano group at the 3-position and a methanesulfonylpiperidine carboxamide moiety at the 2-position. This compound was developed as part of a series targeting dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key oncogenic drivers in cancers such as non-small cell lung carcinoma and breast cancer . Its design integrates structural motifs known to enhance kinase binding affinity and selectivity, including the electron-withdrawing cyano group and the sulfonyl-piperidine scaffold, which may improve solubility and metabolic stability compared to earlier analogs .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S2/c1-20(17,18)15-5-2-9(3-6-15)11(16)14-12-10(8-13)4-7-19-12/h4,7,9H,2-3,5-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQWISRKNVOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-cyanothiophene-2-amine, which is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting intermediate is further reacted with piperidine-4-carboxylic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-based derivatives. Below is a detailed comparison with structurally related analogs:

N-(3-cyanothiophen-2-yl)acetamide Derivatives

- Structure: These derivatives retain the 3-cyanothiophene core but replace the methanesulfonylpiperidine group with simpler acetamide substituents.

- Activity: Early analogs demonstrated moderate EGFR inhibition (IC₅₀ ~100–500 nM) but lacked HER2 selectivity. The introduction of the methanesulfonylpiperidine group in the target compound improved dual EGFR/HER2 inhibition (IC₅₀ values in the low nanomolar range), likely due to enhanced hydrophobic interactions and steric optimization within the kinase ATP-binding pocket .

Thienotriazine Derivatives

- Structure : These compounds feature a triazine ring fused to the thiophene core, diverging significantly from the carboxamide scaffold of the target compound.

- The target compound’s piperidine sulfonyl group may enable broader kinase selectivity, though direct comparative data are unavailable in the provided evidence .

6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic Acid [4-(4-chlorophenyl)-3-cyanothiophen-2-yl]amide (Compound 20b)

- Structure: Shares a 3-cyanothiophen-2-ylamide backbone but incorporates a bromobenzoyl-dihydropyridazine moiety and chlorophenyl substituents .

- However, the bulky dihydropyridazine system may limit cell permeability compared to the target compound’s compact piperidine sulfonyl group .

- Physicochemical Properties : Compound 20b has a higher melting point (288–289°C) than typical sulfonylpiperidine derivatives, indicating stronger crystalline packing forces, which could reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.